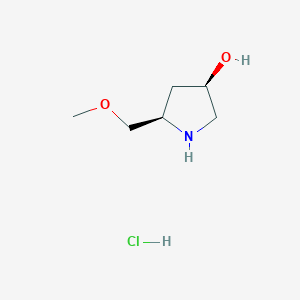

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

CAS No.: 1147110-59-5

Cat. No.: VC4631513

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1147110-59-5 |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 |

| IUPAC Name | (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |

| Standard InChI Key | KNMOZBOMDXHCKW-KGZKBUQUSA-N |

| SMILES | COCC1CC(CN1)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring with two stereogenic centers at the 3R and 5R positions. The 3-position bears a hydroxyl group (-OH), while the 5-position is substituted with a methoxymethyl (-CH2OCH3) moiety. Protonation of the pyrrolidine nitrogen in the hydrochloride salt form (CAS 1955494-69-5) improves crystallinity and aqueous solubility .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₄ClNO₂ |

| Molecular weight | 167.63 g/mol |

| Stereochemistry | (3R,5R) |

| CAS number | 1955494-69-5 |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) |

The hydrochloride salt’s solubility profile is critical for its utility in biological assays, where aqueous compatibility is essential .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves stereoselective strategies to preserve enantiomeric purity:

-

Chiral Precursor Selection: Starting materials such as (R)-glycidol or L-proline derivatives are employed to establish the 3R configuration .

-

Ring Formation: Cyclization via aziridine intermediates under mild acidic conditions generates the pyrrolidine scaffold .

-

Methoxymethylation: Introduction of the methoxymethyl group at the 5-position using methyl iodide or dimethyl sulfate in anhydrous tetrahydrofuran (THF) .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures .

Industrial Optimization

Large-scale production prioritizes cost-efficiency and yield. Catalytic asymmetric hydrogenation and enzymatic resolution methods are employed to minimize racemization. Continuous-flow reactors enhance reaction control, achieving >95% enantiomeric excess (ee) in commercial batches .

Biological and Pharmacological Applications

Role in Medicinal Chemistry

The compound serves as a versatile building block for bioactive molecules:

-

Neurological Agents: Its pyrrolidine core mimics endogenous neurotransmitters, enabling synthesis of dopamine D3 receptor ligands. For example, derivatives exhibit sub-micromolar binding affinity (IC₅₀ = 12 ± 2 nM) .

-

Antimicrobials: Structural analogs demonstrate activity against Gram-positive pathogens by disrupting cell wall synthesis .

Comparative Analysis with Structural Analogs

Key Analog: (R)-3-Pyrrolidinol Hydrochloride

This analog lacks the 5-methoxymethyl group, reducing its lipophilicity and receptor-binding versatility.

Table 2: Comparative Properties of Pyrrolidine Derivatives

The methoxymethyl group in the target compound confers superior metabolic stability compared to hydroxymethyl analogs, as evidenced by microsomal incubation studies (t₁/₂ = 45 min vs. 22 min) .

Future Directions and Research Gaps

While the compound’s synthetic utility is well-established, further studies are needed to:

-

Elucidate its metabolic fate in vertebrate models.

-

Explore covalent modification strategies (e.g., prodrug formulations) to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume